Methyl 2,2-diacetylcyclopropane-1-carboxylate
Description
Methyl 2,2-diacetylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Properties
CAS No. |
39822-32-7 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2,2-diacetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-5(10)9(6(2)11)4-7(9)8(12)13-3/h7H,4H2,1-3H3 |
InChI Key |
DKZYGWRGAUURRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1C(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-diacetylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a catalyst, such as a transition metal complex. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include steps for purification and isolation of the desired product to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-diacetylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
Methyl 2,2-diacetylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-diacetylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high reactivity.
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Another cyclopropane derivative with different substituents, used in various chemical applications.
Uniqueness
Methyl 2,2-diacetylcyclopropane-1-carboxylate is unique due to its specific substituents, which impart distinct reactivity and potential applications compared to other cyclopropane derivatives. Its diacetyl groups make it a valuable intermediate in organic synthesis and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
